

# A Comparative Spectroscopic Guide to 4-Bromo-2-methoxyaniline and Its Derivatives

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## Compound of Interest

Compound Name: 4-Bromo-2-methoxyaniline

Cat. No.: B048862

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This guide provides a detailed spectroscopic comparison of **4-Bromo-2-methoxyaniline** and its derivatives, tailored for researchers, scientists, and professionals in drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offers a comprehensive resource for the characterization and differentiation of these compounds.

## Introduction

**4-Bromo-2-methoxyaniline** is a key intermediate in the synthesis of various biologically active molecules. Its derivatives are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. This guide presents a comparative analysis of the spectroscopic properties of **4-Bromo-2-methoxyaniline**, its methylated and acetylated derivatives, providing the foundational data necessary for their unambiguous identification and for understanding their structural nuances.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Bromo-2-methoxyaniline** and its derivatives. The data for the N-acetyl and N-methyl derivatives are included for comparative purposes, highlighting the spectral shifts upon functional group modification at the amine.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Protons	Methoxy Protons (-OCH <sub>3</sub> )	Amine/Amine Proton (-NH/NH <sub>2</sub> )	Methyl Protons (-CH <sub>3</sub> )	Acetyl Protons (-COCH <sub>3</sub> )
4-Bromo-2-methoxyaniline	6.83 (d, 1H), 6.75 (dd, 1H), 6.68 (d, 1H)	3.85 (s, 3H)	4.09 (s, 2H)	-	-
4-Bromo-2-methylaniline	7.15 (d, 1H), 6.95 (dd, 1H), 6.60 (d, 1H)	-	3.65 (s, 2H)	2.15 (s, 3H)	-
N-acetyl-4-bromo-2-methoxyaniline	~8.1 (d, 1H), ~7.0 (dd, 1H), ~6.9 (d, 1H)	~3.9 (s, 3H)	~8.5 (s, 1H)	-	~2.2 (s, 3H)
N-methyl-4-bromo-2-methoxyaniline	~6.8 (m, 3H)	~3.8 (s, 3H)	~4.5 (s, 1H)	~2.8 (s, 3H)	-

Note: Chemical shifts for N-acetyl and N-methyl derivatives are estimated based on typical acylation and alkylation effects on aniline derivatives and may vary slightly.

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C-1 (C-NH <sub>2</sub> )	C-2 (C-OCH <sub>3</sub> /CH <sub>3</sub> )	C-3	C-4 (C-Br)	C-5	C-6	Methoxy Carbon	Methyl Carbon	Acetyl Carbonyl	Acetyl Methyl
4-Bromo-2-methoxyaniline	~145.8	~147.2	~112.0	~112.5	~124.0	~115.8	~55.6	-	-	-
4-Bromo-2-methylaniline	143.8	122.9	132.5	110.1	129.8	115.6	-	17.2	-	-
N-Acetyl-4-bromo-2-methoxyaniline	~138.0	~148.5	~113.0	~115.0	~125.0	~120.0	~56.0	-	~168.0	~24.0
N-Methyl-4-bromo-2-methoxyaniline	~147.0	~148.0	~111.5	~111.0	~122.0	~110.0	~55.5	~30.5	-	-

Note: Chemical shifts for **4-Bromo-2-methoxyaniline** and its N-substituted derivatives are estimated based on data from analogous compounds and substituent effects.

Table 3: IR Spectroscopic Data (Key Absorptions in  $\text{cm}^{-1}$ )

Compound	N-H Stretching	C-H (Aromatic) Stretching	C-H (Aliphatic) Stretching	C=O Stretching	C-O (Aryl Ether) Stretching	C-N Stretching	C-Br Stretching
4-Bromo-2-methoxyaniline	3430, 3350	3050	2950, 2835	-	1220, 1030	1320	650
4-Bromo-2-methylaniline	3420, 3340	3040	2920, 2850	-	-	1310	660
N-acetyl-4-bromo-2-methoxyaniline	3280	3060	2960, 2840	1665	1225, 1035	1300	655
N-methyl-4-bromo-2-methoxyaniline	3400	3055	2940, 2830	-	1222, 1032	1315	652

Table 4: UV-Vis and Mass Spectrometric Data

Compound	$\lambda_{\text{max}}$ (nm) in Ethanol	Molecular Ion [M] <sup>+</sup> (m/z)	Key Fragmentation Peaks (m/z)
4-Bromo-2-methoxyaniline	~290, ~240	201/203	186/188, 158/160, 107
4-Bromo-2-methylaniline	~295, ~245	185/187	170/172, 106
N-acetyl-4-bromo-2-methoxyaniline	~285, ~250	243/245	201/203, 186/188, 158/160
N-methyl-4-bromo-2-methoxyaniline	~292, ~242	215/217	200/202, 186/188, 121

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.
- Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- <sup>1</sup>H NMR Parameters: A standard proton pulse program was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were typically co-added.
- <sup>13</sup>C NMR Parameters: A proton-decoupled carbon pulse program was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were typically co-added.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with an attenuated total reflectance (ATR) accessory.

- **Sample Preparation:** A small amount of the solid sample was placed directly onto the ATR crystal.
- **Parameters:** Spectra were recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . 16 scans were co-added and averaged. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

## Gas Chromatography-Mass Spectrometry (GC-MS)

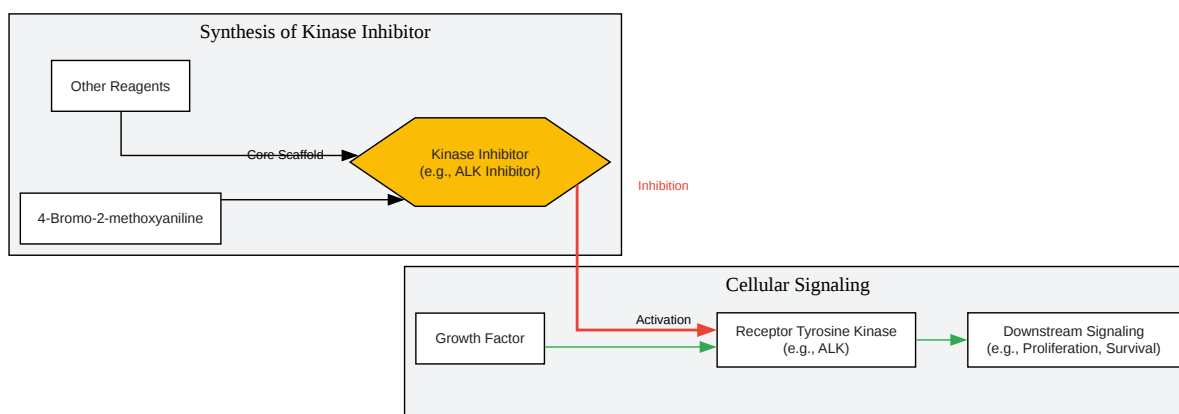
- **Instrumentation:** An Agilent 7890B GC system coupled to a 5977A mass selective detector or equivalent.
- **Column:** A HP-5ms capillary column (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness).
- **GC Conditions:** The injector temperature was set to 250°C. The oven temperature was programmed to start at 100°C for 2 minutes, then ramped to 280°C at a rate of 10°C/min and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
- **MS Conditions:** The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was 230°C and the quadrupole temperature was 150°C. Data was acquired in full scan mode over a mass range of 40-500 amu.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Instrumentation:** A Shimadzu UV-1800 spectrophotometer or equivalent.
- **Sample Preparation:** A stock solution of the compound was prepared in absolute ethanol. Serial dilutions were made to obtain concentrations suitable for absorbance measurements (typically in the range of  $10^{-4}$  to  $10^{-5}$  M).
- **Parameters:** The UV-Vis spectrum was recorded from 200 to 400 nm using a 1 cm path length quartz cuvette. Absolute ethanol was used as the blank. The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) were determined from the resulting spectrum.

## Signaling Pathway and Experimental Workflow Visualization

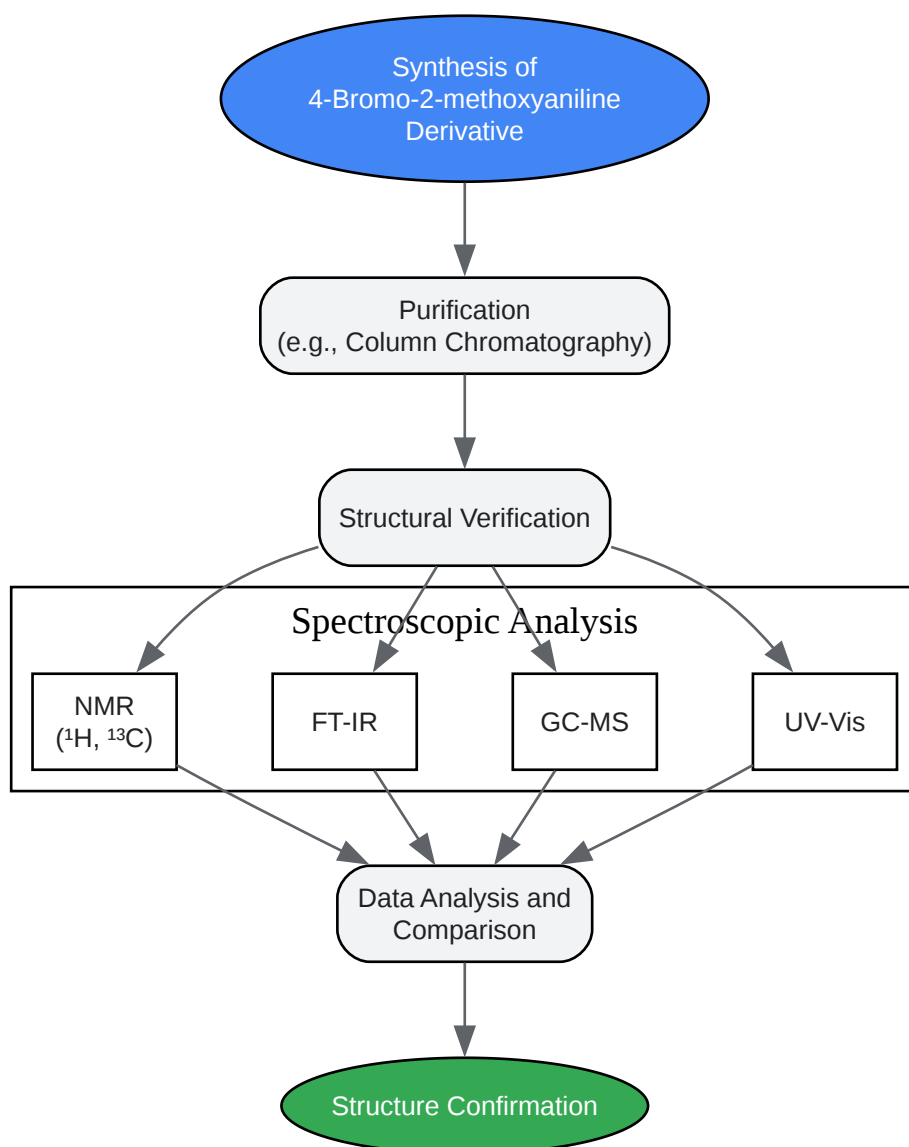
Derivatives of **4-Bromo-2-methoxyaniline** have been utilized as key building blocks in the synthesis of potent enzyme inhibitors, particularly targeting protein kinases which are crucial in cellular signaling pathways. For instance, it is a reagent in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors, which are important in cancer therapy.[1]



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Caption: Role of **4-Bromo-2-methoxyaniline** in Kinase Inhibition.

The following diagram illustrates a typical experimental workflow for the spectroscopic characterization of a newly synthesized derivative of **4-Bromo-2-methoxyaniline**.



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Caption: Spectroscopic Characterization Workflow.

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## References



- 1. 4-Bromo-2-methoxyaniline, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
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